
3-Fluoro-2-iodobenzamide
Overview
Description
3-Fluoro-2-iodobenzamide is a chemical compound with the molecular formula C7H5FINO and a molecular weight of 265.03 g/mol It is characterized by the presence of both fluorine and iodine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method includes the use of iodine monochloride (ICl) and a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine and fluorine atoms at the desired positions on the benzamide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzamides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzamides, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-2-iodobenzamide has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets:
- Antiparasitic Activity : Research indicates that derivatives of 3-fluoro compounds exhibit strong inhibitory effects on Leishmania parasites, suggesting potential use as anti-leishmanial agents. These compounds may act as topoisomerase inhibitors, stabilizing cleavable complexes that prevent DNA religation in the parasite, leading to cell death .
- Anticancer Potential : Compounds similar to this compound have been explored for their cytotoxic effects against cancer cell lines. The fluorine atom can enhance binding affinity to target proteins involved in cancer progression, making it a candidate for further investigation in oncology .
Radiopharmaceutical Development
The incorporation of iodine into the structure allows for the development of radiolabeled compounds suitable for imaging:
- Diagnostic Imaging : this compound can be used as a precursor for radiotracers in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). For instance, derivatives labeled with iodine isotopes have been utilized to visualize tumors, particularly in melanoma diagnostics, due to their high uptake in pigmented tissues .
Case Study 1: Antileishmanial Activity
A study synthesized various derivatives of 3-fluoro compounds and evaluated their antiparasitic activity against Leishmania donovani. The findings indicated that certain derivatives exhibited enhanced potency compared to non-fluorinated analogs, highlighting the importance of fluorine substitution in drug design .
Case Study 2: Radiotracer Development
In a preclinical study, researchers developed iodinated derivatives of this compound for use as melanin-targeting radiotracers. These compounds demonstrated favorable biodistribution profiles and high tumor-to-background ratios in imaging studies involving melanoma-bearing models, indicating their potential utility in clinical diagnostics .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-3-iodobenzamide
- 3-Fluoro-4-iodobenzamide
- 2-Iodo-3-nitrobenzamide
Comparison: 3-Fluoro-2-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and stronger binding affinity in biological assays .
Biological Activity
3-Fluoro-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
this compound features a benzene ring with a fluorine atom at the 3-position and an iodine atom at the 2-position, along with an amide functional group. This unique structure contributes to its biological activity.
Synthesis:
The synthesis of this compound typically involves:
- Formation of Acid Chloride: Starting with 3-fluorobenzoic acid, it is converted to the corresponding acid chloride using thionyl chloride.
- Reaction with 2-Iodoaniline: The acid chloride is then reacted with 2-iodoaniline to form the desired benzamide.
- N-Isopropylation: Finally, N-isopropylation occurs using isopropylamine under basic conditions such as triethylamine .
Biological Activity
Mechanism of Action:
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of fluorine and iodine allows for unique halogen bonding interactions, which can enhance binding affinity to various receptors or enzymes. The N-isopropyl group increases lipophilicity, aiding in cellular uptake .
Pharmacological Properties:
Research indicates that this compound exhibits:
- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit inflammatory pathways.
- Anticancer Activity: It has shown potential in inhibiting cell proliferation in various cancer cell lines, including murine leukemia cells (L1210) .
Case Studies and Research Findings
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Key Differences |
---|---|---|
3-Fluoro-N-isopropylbenzamide | Lacks iodine | Different reactivity patterns due to absence of iodine. |
2-Iodo-N-isopropylbenzamide | Lacks fluorine | Altered chemical properties affecting biological activity. |
3-Fluoro-2-chloro-N-isopropylbenzamide | Contains chlorine instead of iodine | Variations in reactivity and potential applications. |
Properties
IUPAC Name |
3-fluoro-2-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKAQFJJYPQAHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310619 | |
Record name | Benzamide, 3-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261500-66-6 | |
Record name | Benzamide, 3-fluoro-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261500-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 3-fluoro-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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